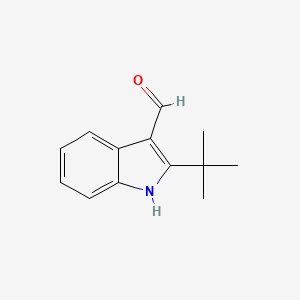

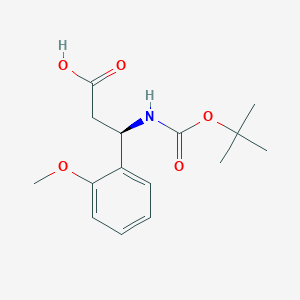

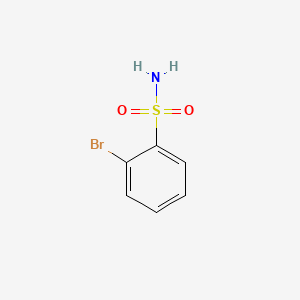

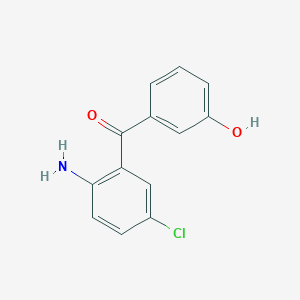

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone" is a chemical entity that can be associated with various research studies focusing on the synthesis and characterization of similar organic compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including acetylation, methylation, and specific rearrangements such as the Fries rearrangement, as seen in the synthesis of 4-Choloro-2-hydroxyacetophenone . Additionally, the synthesis of Schiff base derivatives as described in the first paper involves the formation of a compound through the reaction of an amine with a carbonyl group, which could be a relevant method for synthesizing "(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone" .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR, single-crystal X-ray diffraction, and density functional theory (DFT) geometry optimization . These methods provide detailed information about the atomic arrangement and electronic structure, which are crucial for understanding the properties and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from studies on their interactions with other chemicals. For instance, the synthesis of an Fe (III) complex with an azo dye derived from a related compound indicates the potential for complex formation and the ability to participate in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic techniques, including IR, UV-Visible, and Mossbauer spectral studies, as well as thermal analysis and magnetic susceptibility measurements . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel compounds like (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, synthesized and characterized through various methods, including UV, IR, NMR, and mass spectrometry, are structurally optimized using density functional theory calculations (Shahana & Yardily, 2020).

Docking Studies and Antibacterial Activity

- Molecular docking studies help understand the antibacterial activity of compounds like (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, offering insights into their potential medical applications (Shahana & Yardily, 2020).

Structural Analysis

- The crystal and molecular structures of derivatives, such as 2-aminothiophene derivatives, provide valuable insights into their potential use in enhancing human A1 adenosine receptor activity, highlighting the significance of intramolecular hydrogen bonds in their molecular conformation (Kubicki et al., 2012).

Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives synthesized from compounds like (4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl)(3,5-dimethyl-1H-pyrazol-1-yl)-methanone show potential as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Neuroprotective Agents

- The synthesis and evaluation of arylisoxazole-phenylpiperazine derivatives, such as 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone, reveal their potential as selective acetylcholinesterase inhibitors, offering insights into their use as neuroprotective agents (Saeedi et al., 2019).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

(2-amino-5-chlorophenyl)-(3-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBTFDZVVAFOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383485 |

Source

|

| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |

CAS RN |

62492-58-4 |

Source

|

| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.